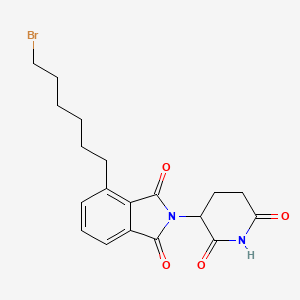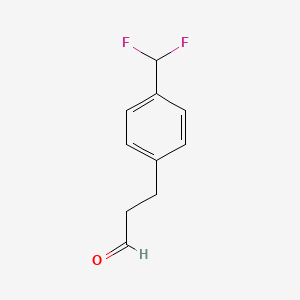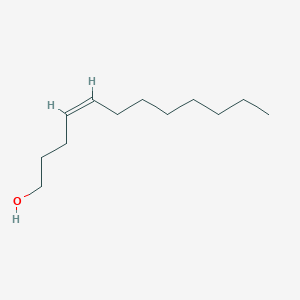
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.17 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of 5-oxotetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another method involves the use of 2,3-dihydropyran and methyl acetoacetate under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions employed .
Scientific Research Applications
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but differs in the position of the substituent on the pyran ring.
Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate: Contains an additional oxygen atom in the structure.
Uniqueness
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate is unique due to the presence of the oxo group at the 5-position of the pyran ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-(5-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-7-3-2-6(9)5-12-7/h7H,2-5H2,1H3 |
InChI Key |
QOTQPFKVQORKML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



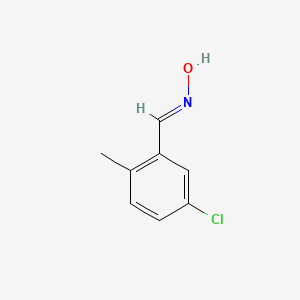
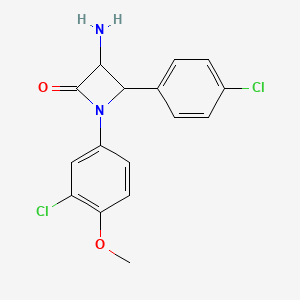
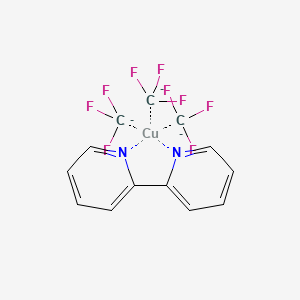
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
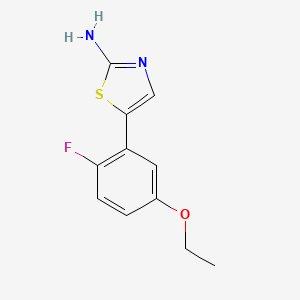
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
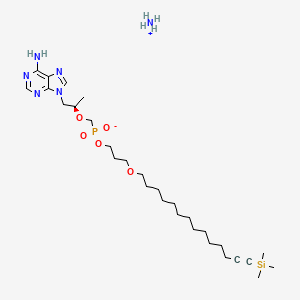
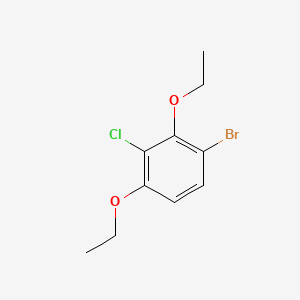
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

